Pasiniazid
Descripción general
Descripción
Pasiniazid es un compuesto farmacéutico formado por isoniazida y ácido 4-aminosalicílico. Se utiliza principalmente en el tratamiento de la tuberculosis. La isoniazida es un agente bactericida eficaz contra organismos del género Mycobacterium, específicamente Mycobacterium tuberculosis, Mycobacterium bovis y Mycobacterium kansasii. El ácido 4-aminosalicílico es un fármaco antituberculoso que actúa inhibiendo la síntesis de ácido fólico y la síntesis del componente de la pared celular micobactina, reduciendo así la absorción de hierro por Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
Pasiniazid tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las interacciones entre la isoniazida y el ácido 4-aminosalicílico.
Biología: La investigación se centra en sus efectos sobre Mycobacterium tuberculosis y su posible uso en terapias combinadas.
Medicina: this compound se estudia ampliamente por su eficacia en el tratamiento de la tuberculosis multirresistente (MDR-TB). .
Industria: El compuesto se utiliza en la industria farmacéutica para la producción de medicamentos antituberculosos.
Mecanismo De Acción
Pasiniazid actúa dirigiéndose a la enzima bacteriana InhA, que es crucial para la síntesis de ácidos micólicos en la pared celular bacteriana. La isoniazida, un componente de la pasiniazida, es un profármaco que debe activarse por la catalasa bacteriana. Una vez activada, inhibe la InhA formando un aducto covalente con el cofactor NAD. El ácido 4-aminosalicílico inhibe la síntesis de ácido fólico y la síntesis de micobactina, reduciendo la absorción de hierro por Mycobacterium tuberculosis. Este doble mecanismo interrumpe la síntesis de la pared celular y el metabolismo del hierro, lo que lleva a la muerte de las células bacterianas .
Análisis Bioquímico
Biochemical Properties
Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting InhA, this compound effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death .
Cellular Effects
This compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Molecular Mechanism
This compound inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Temporal Effects in Laboratory Settings
It is known that this compound is typically administered orally in the form of tablets . The onset time of this compound can vary, but generally, patients may start to see improvements in symptoms within a few weeks of starting treatment .
Dosage Effects in Animal Models
It is known that this compound is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether this compound is being used as a part of combination therapy .
Transport and Distribution
It is known that this compound is typically administered orally in the form of tablets .
Subcellular Localization
It is known that this compound operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall .
Métodos De Preparación
Pasiniazid se sintetiza mediante la co-cristalización de cantidades equimolares de isoniazida y ácido 4-aminosalicílico disueltos en alcohol caliente. Este método asegura la formación de un compuesto estable que combina los efectos terapéuticos de ambos componentes . Los métodos de producción industrial implican el control cuidadoso de las condiciones de reacción para garantizar la pureza y la eficacia del producto final.
Análisis De Reacciones Químicas
Pasiniazid experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, dando lugar a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, alterando sus propiedades químicas.
Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro, lo que potencialmente lleva a nuevos derivados con diferentes propiedades terapéuticas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Pasiniazid es único debido a su combinación de isoniazida y ácido 4-aminosalicílico, lo que proporciona un efecto sinérgico en el tratamiento de la tuberculosis. Compuestos similares incluyen:
Isoniazida: Un agente bactericida utilizado solo o en combinación con otros medicamentos para tratar la tuberculosis.
Ácido 4-aminosalicílico: Un fármaco antituberculoso que inhibe la síntesis de ácido fólico y la síntesis de micobactina.
Rifampicina: Otro fármaco antituberculoso que inhibe la síntesis de ARN bacteriano.
Etambutol: Un fármaco que inhibe la síntesis de la pared celular bacteriana.
La singularidad de this compound radica en su capacidad de combinar los efectos de la isoniazida y el ácido 4-aminosalicílico, proporcionando un enfoque más integral para el tratamiento de la tuberculosis .
Propiedades
IUPAC Name |
4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHTRVPGYGVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174700 | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2066-89-9 | |
Record name | Pasiniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pasiniazid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pasiniazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pasiniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PASINIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.